Stereochemistry-Driven Functional Differentiation: D-AHA Enables Bacterial Cell Wall Labeling and L-RNA Aptamer Generation vs. L-AHA for Protein Synthesis
The D-configured (2R)-2-amino-4-azidobutanoic acid hydrochloride exhibits fundamentally distinct application utility compared to its L-enantiomer. The D-stereochemistry permits incorporation into bacterial cell walls when fed to bacterial cells, a property not shared by the L-enantiomer which is preferentially utilized for ribosomal protein synthesis via endogenous methionyl-tRNA synthetase. Additionally, this D-amino acid serves as a building block for generating L-RNA aptamers targeting the corresponding L-amino acid . The L-enantiomer (4-Azido-L-homoalanine HCl) is documented as a substrate for wild-type methionyl-tRNA synthetase and is incorporated into newly synthesized proteins during de novo protein synthesis, requiring methionine-free medium for efficient incorporation .
| Evidence Dimension | Biological application specificity based on stereochemistry |
|---|---|
| Target Compound Data | Incorporates into bacterial cell walls; generates L-RNA aptamers |
| Comparator Or Baseline | L-enantiomer (4-Azido-L-homoalanine HCl): Substrate for MetRS, incorporated into de novo synthesized proteins |
| Quantified Difference | Qualitative functional divergence based on stereochemical recognition |
| Conditions | Cell-based assays; aptamer selection protocols |
Why This Matters
Procurement decisions must be guided by intended application: D-AHA is uniquely suited for bacterial cell wall studies and mirror-image aptamer development, whereas L-AHA is appropriate for nascent protein labeling and BONCAT applications.
